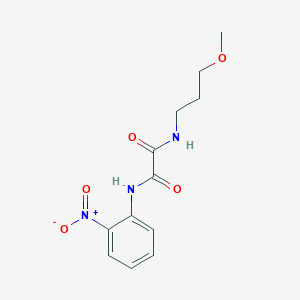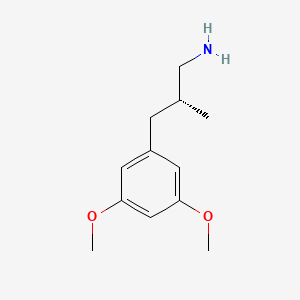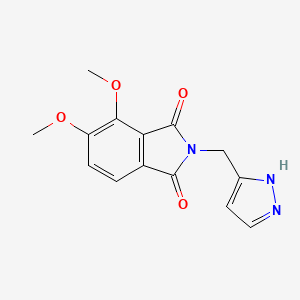
N1-(3-Methoxypropyl)-N2-(2-Nitrophenyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide exerts its inhibitory effect on Rac1 by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of guanine nucleotide exchange factors (GEFs) to Rac1, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of Rac1 by N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to reduce cell proliferation, migration, and invasion, as well as induce apoptosis. In addition, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to reduce the expression of various genes involved in cancer cell survival and metastasis.
In neuronal cells, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to reduce the accumulation of amyloid beta and alpha-synuclein, as well as improve cognitive function and motor function in animal models of Alzheimer's disease and Parkinson's disease, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide in lab experiments is its high selectivity for Rac1, which minimizes off-target effects. In addition, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to be stable and soluble in various solvents, which makes it easy to use in different experimental settings.
However, one limitation of using N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide in lab experiments is its relatively low potency, which requires higher concentrations to achieve significant effects. In addition, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to have poor bioavailability, which limits its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide. One area of interest is the development of more potent and selective inhibitors of Rac1, which could have greater therapeutic potential in cancer and neurological disorders. Another area of interest is the investigation of the role of Rac1 in other cellular processes, such as autophagy and mitophagy, which could provide new insights into the pathogenesis of various diseases.
Conclusion:
In conclusion, N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been found to have a high affinity for the protein Rac1, which plays a crucial role in various cellular processes. N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been shown to have potential therapeutic applications in cancer and neurological disorders, and its use in lab experiments has several advantages and limitations. Future research on N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide could lead to the development of more potent and selective inhibitors of Rac1, as well as new insights into the pathogenesis of various diseases.
Synthesemethoden
The synthesis of N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide involves the reaction of 2-nitrobenzoic acid with 3-methoxypropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide (DMF) to obtain N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide. The purity of N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide can be further enhanced by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Kardiovaskuläre Pharmakologie
Hintergrund: Die Verbindung (R,S)-9, die strukturelle Ähnlichkeiten mit Carvedilol aufweist, wurde auf ihre kardiovaskulären Wirkungen untersucht. Carvedilol ist eine wirksame Verbindung, die zur Behandlung von Bluthochdruck, Herzinsuffizienz und stabiler Angina pectoris eingesetzt wird. Es reduziert auch sekundäre kardiale Ereignisse nach Myokardinfarkt (MI) und minimiert die Infarktgröße nach myokardialer Ischämie und Reperfusionsschädigung .
Forschungsanwendungen:Antituberkulose-Aktivität
Hintergrund: Indol-Derivate haben aufgrund ihrer vielfältigen biologischen Aktivitäten Aufmerksamkeit erregt. Forscher haben ihr Potenzial als Antituberkulosemittel untersucht.
Forschungsanwendungen:- Antituberkulose-Aktivität: Untersuchen Sie die Wirksamkeit der Verbindung gegen Mycobacterium tuberculosis (H37Ra MTB) und Mycobacterium bovis (BCG) in vitro. Bewerten Sie ihr Potenzial als ein neuartiges Antituberkulosemittel .
Vorläufer in der Synthese von Naturstoffen
Hintergrund: 3-Hydroxy-2-Aryl-Acrylat dient als wichtiger Vorläufer in der Synthese von Naturstoffen.
Forschungsanwendungen:- Synthese von Naturstoffen: Untersuchen Sie seine Nützlichkeit als Baustein für die Synthese komplexer Naturstoffe. Untersuchen Sie seine Reaktivität und Vielseitigkeit in verschiedenen chemischen Umwandlungen .
Eigenschaften
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-4-7-13-11(16)12(17)14-9-5-2-3-6-10(9)15(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREDHMABSXLGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2400397.png)
![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2400399.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)



![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)


![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)